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Application of LLO(91-99) in Cancer
Immunotherapy Research
Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
The Listeriolysin O (LLO) peptide fragment spanning amino acids 91-99, commonly referred to

as LLO(91-99), has emerged as a potent immunomodulatory agent in the field of cancer

immunotherapy.[1][2] This nonapeptide, derived from the pore-forming toxin of Listeria

monocytogenes, acts as a strong immunodominant epitope capable of eliciting robust cytotoxic

T lymphocyte (CTL) responses.[1][2][3] Its application in preclinical cancer models has

demonstrated significant anti-tumor activity, primarily through the activation of both innate and

adaptive immunity.[1][4] These notes provide an overview of the application of LLO(91-99) in

cancer immunotherapy, with a focus on dendritic cell (DC)-based vaccines and gold

nanoparticle formulations, and include detailed protocols for key experiments.

LLO(91-99) functions by being presented on Major Histocompatibility Complex (MHC) class I

molecules, leading to the activation of CD8+ T cells, which are critical for tumor cell killing.[1][5]

Research has shown that LLO(91-99)-based immunotherapies can lead to a reduction in tumor

size, prevention of metastasis, and prolonged survival in various cancer models, including

melanoma and bladder cancer.[4][6][7] Furthermore, LLO(91-99) has been shown to modulate

the tumor microenvironment by decreasing immunosuppressive cells like regulatory T cells
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(Tregs) and myeloid-derived suppressor cells (MDSCs), and increasing the infiltration of tumor-

specific CD8+ T cells.[5][6][7]

The versatility of LLO(91-99) allows for its incorporation into various vaccine platforms.

Dendritic cell (DC)-based vaccines loaded with LLO(91-99) have shown exceptional anti-

neoplastic activity by inducing potent innate and specific immune responses.[4] A more recent

and advanced approach involves the use of gold glyconanoparticles coupled to the LLO(91-99)

peptide (GNP-LLO91-99).[8][9] This nanotechnology-based platform enhances the delivery and

presentation of the peptide to antigen-presenting cells (APCs), leading to superior anti-tumor

efficacy.[10] GNP-LLO91-99 nanovaccines have demonstrated the ability to induce complete

tumor regression and have shown synergistic effects when combined with immune checkpoint

inhibitors.[5][10]

Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of

LLO(91-99)-based immunotherapies.

Table 1: Efficacy of DC-LLO(91-99) Vaccine in a B16OVA Melanoma Mouse Model[4]

Treatment Group
Mean Tumor Size (mm³) at
Day 14

Fold Reduction in Tumor
Size vs. Non-Vaccinated

Non-Vaccinated (NV) ~3000 -

DC-LLO(91-99) ~100 30-fold

Table 2: Immunological Changes in B16OVA Melanoma Mouse Model Treated with DC-

LLO(91-99)[4]
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Immune Cell Population
Fold Increase in DC-LLO(91-99) Treated
Mice vs. Control

Melanoma (OVA₂₅₇₋₂₆₄)-specific CD8+ T cells 6-fold

LLO(91-99)-specific CD8+ T cells Significant expansion

CD4+CD25high Regulatory T cells Decrease

Tumor-Infiltrating Lymphocytes (TILs) with

cytotoxic phenotype
High numbers

CD11b+CD14+ monocytes/macrophages Enhanced numbers

CD49b+ NK cells Enhanced numbers

Table 3: Efficacy of GNP-LLO(91-99) Nanovaccine in Subcutaneous Bladder Cancer Mouse

Model[6][7]

Treatment Group Fold Reduction in Tumor Burden

GNP-LLO(91-99) 4.7-fold

Table 4: Immunological Changes in Bladder Cancer Mouse Model Treated with GNP-LLO(91-

99)[6][7]

Immune Cell Population in Tumor-
Infiltrating Lymphocytes

Change in Percentage

CD4+ T cells Increase

CD8+ T cells Increase

B cells Increase

Functional Antigen-Presenting Dendritic Cells

(DCs)
Increase

Myeloid-Derived Suppressor Cells (MDSCs) Reduction

Suppressor T cells (Tregs) Reduction
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Experimental Protocols
Protocol 1: Preparation of Dendritic Cell (DC)-Based
Vaccine Loaded with LLO(91-99)
This protocol is based on methodologies described for generating DC vaccines for melanoma

immunotherapy.[4]

1. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) a. Euthanize a C57BL/6

mouse and sterilize the hind limbs with 70% ethanol. b. Aseptically remove the femurs and

tibias and place them in sterile RPMI-1640 medium. c. Cut the ends of the bones and flush the

bone marrow with RPMI-1640 using a 25-gauge needle and syringe. d. Create a single-cell

suspension by passing the bone marrow through a 70 µm cell strainer. e. Lyse red blood cells

using ACK lysis buffer. f. Wash the cells with RPMI-1640 and resuspend in complete RPMI-

1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-

streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4. g. Culture the cells in a humidified

incubator at 37°C and 5% CO₂. h. On day 3, replace half of the medium with fresh complete

medium containing cytokines. i. On day 6, harvest the non-adherent and loosely adherent cells,

which are immature DCs.

2. Loading of DCs with LLO(91-99) Peptide a. Resuspend the immature DCs at a concentration

of 1 x 10⁶ cells/mL in complete medium. b. Add the LLO(91-99) peptide (GYKDGNEYI) to a

final concentration of 10 µg/mL. c. Add a maturation stimulus, such as Lipopolysaccharide

(LPS) at 1 µg/mL. d. Incubate for 18-24 hours at 37°C and 5% CO₂. e. Harvest the mature,

peptide-loaded DCs and wash them three times with sterile PBS. f. Resuspend the final DC

vaccine in sterile PBS at the desired concentration for injection.

Protocol 2: Synthesis of Gold Glyconanoparticles
Coupled to LLO(91-99) (GNP-LLO91-99)
This protocol is a generalized representation based on the description of GNP-LLO91-99

nanovaccines.[8][9]

1. Synthesis of Gold Nanoparticles (GNPs) a. Prepare a 1 mM solution of HAuCl₄ in water. b. In

a separate flask, prepare a 38.8 mM solution of sodium citrate in water. c. Heat the HAuCl₄

solution to a boil with vigorous stirring. d. Rapidly add the sodium citrate solution to the boiling
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HAuCl₄ solution. e. The solution color will change from yellow to deep red, indicating the

formation of GNPs. f. Continue boiling for 15 minutes, then allow the solution to cool to room

temperature.

2. Functionalization of GNPs with β-D-glucose a. This step involves the surface modification of

the GNPs with a thiol-terminated glucose ligand to create glyconanoparticles. The specific

chemistry for this step would require a more detailed synthetic protocol, but generally involves

the incubation of the GNPs with the glucose ligand to allow for self-assembly on the gold

surface.

3. Conjugation of LLO(91-99) Peptide to Glyconanoparticles a. The LLO(91-99) peptide is

typically synthesized with a terminal cysteine residue to facilitate covalent bonding to the gold

surface of the nanoparticles. b. Incubate the glyconanoparticles with the cysteine-terminated

LLO(91-99) peptide in a suitable buffer (e.g., PBS) for several hours at room temperature with

gentle mixing. c. The thiol group of the cysteine will form a dative bond with the gold surface. d.

Purify the GNP-LLO91-99 conjugates by centrifugation to remove unbound peptide. e.

Resuspend the final nanovaccine in a sterile, biocompatible buffer for in vivo use.

Protocol 3: In Vivo Evaluation of LLO(91-99)-Based
Vaccines in a Murine Melanoma Model
This protocol outlines a typical in vivo experiment to assess the anti-tumor efficacy of LLO(91-

99) vaccines.[4][10]

1. Animal Model and Tumor Cell Line a. Use 6-8 week old female C57BL/6 mice. b. Culture

B16-F10 or B16OVA melanoma cells in complete DMEM medium.

2. Tumor Implantation a. Harvest the melanoma cells and resuspend them in sterile PBS at a

concentration of 5 x 10⁵ cells/100 µL. b. Inject 100 µL of the cell suspension subcutaneously

into the right flank of each mouse.

3. Vaccination a. For a prophylactic model, vaccinate the mice 7 days before tumor

implantation. For a therapeutic model, start vaccination when tumors become palpable (around

day 5-7 post-implantation). b. DC-LLO(91-99) Vaccine: Inject 1 x 10⁶ peptide-loaded DCs in

100 µL of PBS intravenously or intraperitoneally. c. GNP-LLO91-99 Nanovaccine: Inject a
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single dose of the nanovaccine (e.g., 50 µg per mouse) intravenously.[6] d. Include control

groups receiving PBS, unloaded DCs, or empty GNPs.

4. Monitoring and Endpoints a. Measure tumor volume every 2-3 days using a digital caliper

(Volume = 0.5 x length x width²). b. Monitor the mice for signs of toxicity and overall health. c.

Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of

ulceration or necrosis, as per institutional animal care and use committee guidelines. d. At the

end of the experiment, collect tumors, spleens, and lymph nodes for immunological analysis.

Protocol 4: Immunological Analysis by Flow Cytometry
This protocol describes the analysis of immune cell populations within the tumor

microenvironment.

1. Preparation of Single-Cell Suspensions a. Tumors: Mince the excised tumors and digest

them in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640

for 30-45 minutes at 37°C with agitation. Pass the digested tissue through a 70 µm cell strainer

to obtain a single-cell suspension. b. Spleens: Mechanically dissociate the spleen through a 70

µm cell strainer. Lyse red blood cells with ACK lysis buffer.

2. Staining for Flow Cytometry a. Resuspend the cells in FACS buffer (PBS with 2% FBS and

0.05% sodium azide). b. Block Fc receptors with an anti-CD16/CD32 antibody. c. Stain for

surface markers using fluorescently conjugated antibodies. A typical panel for analyzing tumor-

infiltrating lymphocytes might include:

CD45 (to identify immune cells)
CD3 (to identify T cells)
CD4 (to identify helper T cells)
CD8 (to identify cytotoxic T cells)
FoxP3 (for intracellular staining to identify Tregs, requires a fixation/permeabilization kit)
CD11b and Gr-1 (to identify MDSCs)
F4/80 (to identify macrophages)
CD11c (to identify DCs) d. For intracellular cytokine staining (e.g., IFN-γ), stimulate the cells
in vitro for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a
protein transport inhibitor like Brefeldin A) before surface and intracellular staining.
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3. Data Acquisition and Analysis a. Acquire the stained samples on a flow cytometer. b. Analyze

the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different

immune cell populations.
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Caption: LLO(91-99) Signaling Pathway for T-Cell Activation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15565892?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vaccine Preparation

In Vivo Study Analysis

Dendritic Cell
Preparation

LLO(91-99)
Peptide Loading

DC-LLO(91-99)
Vaccine

VaccinationTumor Cell
Implantation

Tumor Growth
Monitoring

Endpoint:
Tumor & Spleen

Harvest

Flow Cytometry
Analysis Data Analysis

Click to download full resolution via product page

Caption: Experimental Workflow for LLO(91-99) Vaccine Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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